molecular formula C21H12N4O7 B11692440 2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione

2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11692440
M. Wt: 432.3 g/mol
InChI Key: BAJTUSTUPXQOOV-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and an imine linkage, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-(2,4-dinitrophenoxy)benzaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a suitable base. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or hydrogenation catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups and imine linkage play crucial roles in its reactivity. The compound can act as an electron acceptor or donor, facilitating various chemical reactions. In biological systems, it may interact with proteins or enzymes, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol

Uniqueness

2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both nitro groups and an imine linkage, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C21H12N4O7

Molecular Weight

432.3 g/mol

IUPAC Name

2-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C21H12N4O7/c26-20-16-3-1-2-4-17(16)21(27)23(20)22-12-13-5-8-15(9-6-13)32-19-10-7-14(24(28)29)11-18(19)25(30)31/h1-12H/b22-12+

InChI Key

BAJTUSTUPXQOOV-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.